

NE-100: A Comparative Analysis of its Selectivity Over Other Receptors

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Compound of Interest

Compound Name: NE-100 hydrochloride

Cat. No.: B1677940

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For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of NE-100's binding affinity for the sigma-1 (σ_1) receptor versus a panel of other receptors, supported by experimental data and methodologies.

NE-100 is a well-established pharmacological tool recognized for its high affinity and selectivity as an antagonist for the sigma-1 (σ_1) receptor. This intrinsic selectivity is a critical attribute, minimizing off-target effects and enabling more precise investigation of σ_1 receptor function. This guide delves into the quantitative data that underscores NE-100's selectivity, outlines the experimental methods used to derive this data, and provides visual representations of key biological and experimental pathways.

Quantitative Evaluation of NE-100 Binding Affinity

The selectivity of NE-100 is demonstrated by its significantly higher binding affinity for the σ_1 receptor compared to a wide array of other receptors. The following table summarizes the binding affinities, typically expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}), of NE-100 for various receptors. A lower K_i or IC_{50} value indicates a higher binding affinity.

Receptor	Ki (nM)	IC50 (nM)	Selectivity over σ 1 Receptor (fold)
Sigma-1 (σ 1)	1.03 \pm 0.01[1]	4.16[2]	-
Sigma-2 (σ 2)	>211.15	-	>205[1]
Dopamine D1	-	>10,000[2]	>2,403
Dopamine D2	-	>10,000[2]	>2,403
Serotonin 5-HT1A	-	>10,000[2]	>2,403
Serotonin 5-HT2	-	>10,000[2]	>2,403
PCP (Phencyclidine) site on NMDA Receptor	-	>10,000[2]	>2,403

Note: The selectivity fold is calculated using the IC50 value for the σ 1 receptor (4.16 nM) as the reference.

As the data illustrates, NE-100 exhibits a nanomolar affinity for the σ 1 receptor while demonstrating negligible affinity for the other receptors tested, with IC50 values exceeding 10,000 nM. This substantial difference highlights the compound's remarkable selectivity.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of NE-100 is typically determined using a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (in this case, NE-100) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Key Methodological Steps:

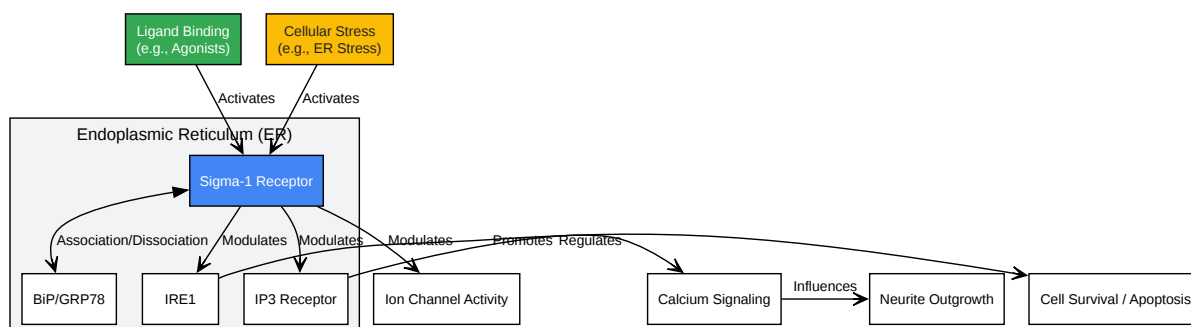
- Membrane Preparation:
 - Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer.

- The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
- Competitive Binding Assay:
 - A constant concentration of a radiolabeled ligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for the σ_1 receptor) is incubated with the prepared cell membranes.
 - Increasing concentrations of the unlabeled test compound (NE-100) are added to the incubation mixture.
 - The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand:
 - The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
 - The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Quantification:
 - The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis:
 - The concentration of the unlabeled compound (NE-100) that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
 - The IC50 value can be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Key Pathways

To further elucidate the context of NE-100's action and the methodology for its evaluation, the following diagrams are provided.

Workflow for a competitive radioligand binding assay.



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References

- 1. NE-100 - Wikipedia [en.wikipedia.org]
- 2. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
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